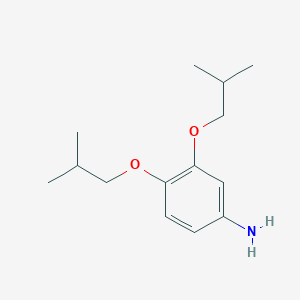

3,4-Diisobutoxyaniline

描述

Contextual Significance in Organic Synthesis

The primary and most well-documented significance of 3,4-diisobutoxyaniline lies in its function as a key intermediate in the synthesis of Buquinolate. mdpi.comresearchgate.netcymitquimica.com Buquinolate, chemically known as ethyl 4-hydroxy-6,7-diisobutoxy-3-quinolinecarboxylate, is a quinoline (B57606) derivative that has been utilized as an anticoccidial agent in the poultry industry. researchgate.netnih.gov Coccidiosis is a parasitic disease of the intestinal tract in animals, and the development of effective anticoccidial drugs has been crucial for the poultry industry. markwideresearch.com

Historical Perspective of Research

Research into this compound is intrinsically linked to the development of Buquinolate in the mid-1960s. researchgate.netacs.org The synthesis and anticoccidial activity of a series of alkyl 6,7-dialkoxy-4-hydroxy-3-quinolinecarboxylates, including Buquinolate, were reported by researchers at The Norwich Pharmacal Company. researchgate.netnih.gov This period marked a significant effort in the discovery of synthetic anticoccidial drugs to be used as feed additives for poultry, with sulfaquinoxaline (B1682707) being one of the first commercially successful examples in 1948. markwideresearch.comrsc.org

The development of Buquinolate, and therefore the requisite synthesis of this compound, was part of a broader trend in medicinal chemistry to create effective and safe veterinary medicines to support the growing agricultural industry. The research leading to the commercialization of Buquinolate would have necessitated the development of a reliable and scalable synthesis for its aniline (B41778) precursor, this compound.

Current Research Landscape and Future Directions

The current research landscape for this compound itself appears to be limited, with its primary role remaining as an intermediate for Buquinolate synthesis. However, broader research trends in related areas may suggest potential future directions.

The development of new synthetic methodologies for quinolines and other heterocyclic compounds remains an active area of research in organic chemistry. mdpi.comrsc.orgnih.govnih.gov Advances in catalysis and reaction conditions could lead to more efficient or environmentally friendly syntheses of Buquinolate and related structures, which would still rely on precursors like this compound.

Furthermore, the ongoing challenge of drug resistance in anticoccidial agents necessitates the search for new and effective compounds. markwideresearch.com While research into natural alternatives and vaccines is growing, synthetic compounds remain a vital component of control strategies. nih.goveimeriaprevention.com It is conceivable that derivatives of this compound could be explored as starting materials for the synthesis of novel quinoline-based anticoccidial agents with different substitution patterns, in an effort to overcome existing resistance mechanisms. The future of anticoccidial drug development is expected to focus on innovative and sustainable solutions, which may create new applications for specialized intermediates like this compound. trueinsightsreports.commarketresearchfuture.com

Structure

3D Structure

属性

CAS 编号 |

39051-98-4 |

|---|---|

分子式 |

C14H23NO2 |

分子量 |

237.34 g/mol |

IUPAC 名称 |

3,4-bis(2-methylpropoxy)aniline |

InChI |

InChI=1S/C14H23NO2/c1-10(2)8-16-13-6-5-12(15)7-14(13)17-9-11(3)4/h5-7,10-11H,8-9,15H2,1-4H3 |

InChI 键 |

XGHPKERTFVCGGC-UHFFFAOYSA-N |

SMILES |

CC(C)COC1=C(C=C(C=C1)N)OCC(C)C |

规范 SMILES |

CC(C)COC1=C(C=C(C=C1)N)OCC(C)C |

产品来源 |

United States |

Synthetic Methodologies for 3,4 Diisobutoxyaniline

Established Synthetic Routes

The traditional synthesis of 3,4-diisobutoxyaniline relies on well-established organic reactions, often carried out in a sequential manner to build the desired molecular architecture. These methods are characterized by their multi-step nature, starting from readily available precursors.

Multi-Step Synthesis from Precursors

A common and logical approach to synthesizing this compound involves a sequence of reactions that progressively introduce the necessary functional groups onto an aromatic ring. This typically begins with a catechol (1,2-dihydroxybenzene) derivative, which serves as the foundational building block.

A primary strategy involves the nitration of a catechol derivative, followed by the reduction of the resulting nitro group to an amine. The synthesis can be conceptualized through the following pathway:

Nitration of a Precursor: The synthesis can commence with the nitration of a suitable catechol precursor. For instance, the nitration of catechol itself can yield 4-nitrocatechol. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring, which is a crucial step for the eventual formation of the aniline (B41778).

Etherification (Isobutylation): The two hydroxyl groups of the nitrated catechol are then converted to isobutoxy groups. This is typically achieved through a Williamson ether synthesis. In this reaction, the phenolic hydroxyl groups are deprotonated with a base to form alkoxides, which then act as nucleophiles to attack an isobutyl halide (e.g., isobutyl bromide). This step results in the formation of 3,4-diisobutoxy-1-nitrobenzene.

Reduction of the Nitro Group: The final step in this sequence is the reduction of the nitro group to an amino group. This transformation is commonly accomplished through catalytic hydrogenation. A variety of catalysts can be employed, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. This step yields the final product, this compound.

A summary of this pathway is presented in the table below:

| Step | Reaction | Reactants | Product |

| 1 | Nitration | Catechol, Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Nitrocatechol |

| 2 | Williamson Ether Synthesis | 4-Nitrocatechol, Isobutyl bromide, Base (e.g., K₂CO₃) | 3,4-Diisobutoxy-1-nitrobenzene |

| 3 | Catalytic Hydrogenation | 3,4-Diisobutoxy-1-nitrobenzene, H₂, Catalyst (e.g., Pd/C) | This compound |

This table presents a representative synthetic pathway. Specific reagents and conditions may vary.

The pathway described above constitutes a viable three-step synthesis approach. The sequence of nitration, etherification, and reduction is a logical and commonly employed strategy in organic synthesis for preparing substituted anilines. The order of these steps can sometimes be altered depending on the specific reactivity of the intermediates and the desired regioselectivity. For example, it might be feasible to first perform the di-isobutylation of catechol to form 1,2-diisobutoxybenzene, followed by nitration and subsequent reduction. However, the directing effects of the isobutoxy groups would need to be carefully considered to ensure the desired substitution pattern.

Condensation Reactions in Preparation

Currently, there is limited specific information available in the scientific literature detailing the use of condensation reactions for the direct preparation of this compound. Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are fundamental in organic synthesis. While not a primary route for this specific aniline, related condensation reactions are crucial in the synthesis of more complex molecules derived from it.

Novel Synthetic Approaches

In line with the growing emphasis on sustainable chemical manufacturing, research efforts are being directed towards the development of more environmentally friendly and efficient methods for synthesizing anilines.

Green Chemistry Protocols for Synthesis

While specific "green" protocols for the synthesis of this compound are not extensively documented, general principles of green chemistry can be applied to its preparation. These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Key areas for developing greener syntheses of this compound include:

Catalytic Reduction Methods: The reduction of the nitro group is a prime target for green chemistry applications. Catalytic transfer hydrogenation, which uses a hydrogen donor in the presence of a catalyst, can be an alternative to using high-pressure hydrogen gas. researchgate.net This method often employs more benign reducing agents and can be performed under milder conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating reaction rates and improving yields. nih.gov This technology could potentially be applied to the etherification or reduction steps in the synthesis of this compound, leading to shorter reaction times and reduced energy consumption.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, is a core principle of green chemistry. Research into the solubility and reactivity of the intermediates in such solvents could lead to a more sustainable process.

The development of these novel approaches aims to make the synthesis of this compound not only efficient but also more aligned with the principles of sustainable chemical production.

Catalytic Methods in Synthesis

Catalytic hydrogenation is a cornerstone of nitro group reduction due to its high efficiency and often clean reaction profiles. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) itself, or a transfer hydrogenation reagent like hydrazine or ammonium formate.

The choice of catalyst can influence the reaction conditions and selectivity. For the reduction of 3,4-diisobutoxynitrobenzene, a palladium-based catalyst is often effective. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate at room temperature and atmospheric or slightly elevated pressure of hydrogen.

Reaction Mechanism Elucidation in Synthetic Pathways

The mechanism of the Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the deprotonation of the hydroxyl groups of 4-nitrocatechol by a base, creating a dianionic nucleophile. This potent nucleophile then attacks the electrophilic carbon atom of the isobutyl halide, displacing the halide leaving group in a single, concerted step. The stereochemistry at the electrophilic carbon, if it were chiral, would be inverted, although in the case of isobutyl bromide, this is not a factor.

The catalytic hydrogenation of a nitroarene, such as 3,4-diisobutoxynitrobenzene, to an aniline is a more complex process that occurs on the surface of the metal catalyst. The generally accepted mechanism involves a series of steps. Initially, both the nitro compound and the hydrogen gas are adsorbed onto the catalyst surface. The nitro group is then sequentially reduced, likely through nitroso and hydroxylamine intermediates, before the final amine product is formed. The catalyst facilitates the cleavage of the H-H bond in hydrogen and the N-O bonds in the nitro group, enabling the addition of hydrogen atoms across these bonds.

Optimization of Synthetic Parameters

Reaction Conditions and Yield Enhancement

For the Williamson ether synthesis of 3,4-diisobutoxynitrobenzene, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. A strong base, such as sodium hydride or potassium carbonate, is required to sufficiently deprotonate the phenolic hydroxyl groups of 4-nitrocatechol. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile (B52724) are often preferred as they can solvate the cation of the base while not significantly solvating the nucleophilic phenoxide, thus enhancing its reactivity. The reaction temperature is typically elevated to increase the reaction rate, though excessively high temperatures can lead to side reactions.

In the catalytic reduction of 3,4-diisobutoxynitrobenzene, the catalyst loading, hydrogen pressure, temperature, and reaction time are crucial variables. A higher catalyst loading can increase the reaction rate but also adds to the cost. The hydrogen pressure can influence the rate of hydrogenation, with higher pressures generally leading to faster reactions. The reaction is often carried out at room temperature, but gentle heating may be required for less reactive substrates. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and ensure complete conversion of the starting material, which in turn maximizes the yield of the desired aniline.

Below is a hypothetical data table illustrating the effect of different catalysts on the yield of this compound from the reduction of 3,4-diisobutoxynitrobenzene under standardized conditions.

| Catalyst | Catalyst Loading (mol%) | Hydrogen Pressure (atm) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | 1 | 1 | 4 | 95 |

| 5% Pt/C | 1 | 1 | 6 | 92 |

| Raney Nickel | 5 | 5 | 8 | 88 |

| 10% Pd/C | 0.5 | 1 | 8 | 90 |

Purity Considerations in Synthesis

The purity of the final this compound product is of paramount importance. In the Williamson ether synthesis step, potential impurities can arise from incomplete reaction, leaving unreacted 4-nitrocatechol or the mono-etherified product. Side reactions, such as the elimination of the alkyl halide under basic conditions, can also occur, although this is less of a concern with primary halides like isobutyl bromide. Purification of the 3,4-diisobutoxynitrobenzene intermediate is typically achieved through crystallization or column chromatography.

In the nitro reduction step, the primary impurity is often the starting nitro compound if the reaction does not go to completion. Over-reduction of the aromatic ring is a possibility under harsh conditions (high pressure and temperature), but is generally not a significant issue with palladium or platinum catalysts under mild conditions. The final this compound product is often purified by distillation under reduced pressure or by crystallization from a suitable solvent. The purity can be assessed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and chromatographic methods.

The following interactive table provides a hypothetical overview of how different purification methods can affect the final purity of this compound.

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery (%) |

|---|---|---|---|

| Recrystallization (Ethanol/Water) | 90 | 99.5 | 85 |

| Column Chromatography (Silica Gel) | 90 | 99.8 | 75 |

| Vacuum Distillation | 95 | 99.7 | 90 |

Chemical Reactivity and Derivatization of 3,4 Diisobutoxyaniline

Reaction Pathways Involving the Amine Functionality

The amine group is a primary site of reactivity in 3,4-diisobutoxyaniline, participating in a range of electrophilic aromatic substitution and nucleophilic reactions.

The amino group and the two isobutoxy groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the positions ortho to the amine group (2 and 6) and the position para to the 4-isobutoxy group (which is the 1-position occupied by the amine) are activated. The positions ortho to the isobutoxy groups are also activated. This high degree of activation facilitates a variety of electrophilic aromatic substitution reactions.

Common electrophilic aromatic substitution reactions for compounds analogous to this compound, such as 3,4-dimethoxyaniline (B48930) (also known as 4-aminoveratrole), include halogenation, nitration, and sulfonation. Due to the high activation of the ring, these reactions often proceed under mild conditions. However, the strong activating nature of the amino group can also lead to over-substitution or oxidation, particularly with strong oxidizing agents like nitric acid. To control the reactivity and achieve selective substitution, the amino group is often protected, for example, by acetylation to form an acetanilide.

| Electrophilic Substitution Reaction | Reagents and Conditions | Expected Major Product(s) |

| Bromination | Bromine in acetic acid | 2,5-Dibromo-3,4-diisobutoxyaniline |

| Nitration (with protected amine) | HNO₃, H₂SO₄, followed by deprotection | 6-Nitro-3,4-diisobutoxyaniline |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-2,3-diisobutoxybenzenesulfonic acid |

| Friedel-Crafts Acylation (with protected amine) | Acyl chloride, AlCl₃, followed by deprotection | 6-Acyl-3,4-diisobutoxyaniline |

This table presents expected outcomes based on the reactivity of analogous 3,4-dialkoxyanilines. Specific experimental data for this compound is limited.

The lone pair of electrons on the nitrogen atom of the amine group makes this compound a potent nucleophile. A key reaction in this category is diazotization, where the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. These diazonium salts are highly versatile intermediates that can be used in a variety of subsequent reactions, known as Sandmeyer or coupling reactions, to introduce a wide range of substituents onto the aromatic ring. For instance, diazotized this compound can be coupled with electron-rich aromatic compounds like phenols or other anilines to form brightly colored azo compounds, which have applications as dyes.

Reactions of the Isobutoxy Groups

The isobutoxy groups in this compound are generally stable ether linkages. Under typical reaction conditions for modifying the amine or the aromatic ring, they remain intact. However, under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr or HI), cleavage of the ether bonds can occur to yield the corresponding dihydroxyaniline (4-aminocatechol) and isobutyl halide. This reaction proceeds via a nucleophilic substitution mechanism.

Formation of Complex Molecular Architectures

This compound serves as a valuable building block for the synthesis of more complex, often heterocyclic, molecular structures. These reactions leverage the reactivity of both the amine group and the activated aromatic ring.

A significant application of anilines, including by analogy this compound, is in the synthesis of quinoline (B57606) derivatives through condensation reactions with β-dicarbonyl compounds, such as diethyl malonate and its derivatives. The Gould-Jacobs reaction is a classic example of this transformation. wikipedia.orgmdpi.com In this reaction, the aniline (B41778) is first condensed with a malonate derivative, typically diethyl ethoxymethylenemalonate, to form an anilinomethylenemalonate. Subsequent thermal cyclization of this intermediate leads to the formation of a 4-hydroxyquinoline, which can be further functionalized. wikipedia.orgmdpi.com This methodology is crucial for the synthesis of various biologically active quinoline compounds.

| Reaction | Reactants | Intermediate | Product |

| Gould-Jacobs Reaction | This compound, Diethyl ethoxymethylenemalonate | Diethyl 2-((3,4-diisobutoxyphenyl)aminomethylene)malonate | Ethyl 6,7-diisobutoxy-4-hydroxyquinoline-3-carboxylate |

This table illustrates the expected reaction pathway based on the known Gould-Jacobs reaction with analogous anilines.

The structure of this compound and its derivatives is amenable to various cyclization reactions to form a range of heterocyclic systems. Two notable examples are the Pictet-Spengler and Bischler-Napieralski reactions, which are fundamental in the synthesis of isoquinoline (B145761) alkaloids and related compounds.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. ebrary.netthermofisher.com To utilize this compound in this reaction, it would first need to be converted to the corresponding β-(3,4-diisobutoxyphenyl)ethylamine. The electron-rich nature of the aromatic ring in this precursor would facilitate the cyclization step. ebrary.net

The Bischler-Napieralski reaction , on the other hand, is an intramolecular electrophilic aromatic substitution that involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org Similar to the Pictet-Spengler reaction, the starting material would be a derivative of this compound, specifically an N-acyl-β-(3,4-diisobutoxyphenyl)ethylamine. The presence of the activating alkoxy groups on the aromatic ring is generally favorable for this type of cyclization. organic-chemistry.org

| Cyclization Reaction | Starting Material Derivative | Key Reagents | Heterocyclic Product |

| Pictet-Spengler | β-(3,4-Diisobutoxyphenyl)ethylamine | Aldehyde/Ketone, Acid catalyst | Substituted 6,7-Diisobutoxytetrahydroisoquinoline |

| Bischler-Napieralski | N-Acyl-β-(3,4-diisobutoxyphenyl)ethylamine | POCl₃ or P₂O₅ | Substituted 6,7-Diisobutoxy-3,4-dihydroisoquinoline |

This table outlines the expected outcomes of these cyclization reactions based on established methodologies with structurally similar compounds.

Lack of Publicly Available Research on the

Following a comprehensive search of scholarly articles, chemical databases, and patent literature, it has been determined that there is a significant lack of publicly available scientific information regarding the chemical reactivity and derivatization of the specific compound this compound. This absence of foundational research precludes the generation of a detailed and scientifically accurate article on its use in the synthesis of quinoline derivatives and the exploration of other heterocyclic scaffolds as outlined in the initial request.

The investigation into the synthesis of quinoline derivatives and the broader exploration of heterocyclic scaffolds from this compound did not yield any specific documented reaction pathways, research findings, or structural modification data directly involving this compound. General methods for the synthesis of quinolines and other nitrogen-containing heterocycles from substituted anilines are well-established in chemical literature; however, the application of these methods to this compound, and the resulting products, have not been specifically reported in the accessible scientific domain.

Consequently, the creation of an article that adheres to the requested detailed outline, including data tables and in-depth research findings, is not feasible at this time. The generation of scientifically accurate and informative content requires a basis in verifiable and published research, which is currently unavailable for the specified chemical transformations of this compound.

Therefore, the sections on the synthesis of quinoline derivatives and the exploration of heterocyclic scaffolds from this compound cannot be developed.

Computational and Theoretical Investigations of 3,4 Diisobutoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the spectroscopic behavior of molecules.

Electronic Structure Analysis

A comprehensive electronic structure analysis of 3,4-diisobutoxyaniline, including details of its molecular orbitals (such as the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital), electron density distribution, and electrostatic potential, has not been reported in existing literature. Such studies would provide valuable insights into the molecule's reactivity and potential for intermolecular interactions.

Spectroscopic Property Prediction (Theoretical)

Theoretical predictions of the spectroscopic properties of this compound, such as its infrared, Raman, and UV-Vis spectra, are not available in the reviewed scientific literature. These predictions, typically achieved through methods like Density Functional Theory (DFT), would be crucial for interpreting experimental spectroscopic data and understanding the vibrational modes and electronic transitions of the molecule. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics simulations offer a window into the dynamic behavior of molecules, including their conformational preferences and interactions with their environment.

Intermolecular Interactions

While the principles of intermolecular interactions such as hydrogen bonding and van der Waals forces are well-established, specific studies modeling these interactions for this compound are not present in the available literature. mdpi.comharvard.edu Understanding these interactions is key to predicting the compound's physical properties, such as its boiling point and solubility, as well as its behavior in condensed phases.

Reaction Pathway Modeling

Computational modeling of reaction pathways can provide detailed mechanistic insights and predict the feasibility and kinetics of chemical transformations. However, no studies modeling the reaction pathways involving this compound have been found in the scientific literature. Such research could, for example, explore its synthesis, degradation, or participation in various chemical reactions.

Transition State Analysis in Synthesis

Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction pathways. For synthetic routes involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational modeling can identify the geometry and energy of transition states. These calculations help predict the feasibility of a reaction pathway and its kinetics.

For instance, in a typical electrophilic substitution reaction on the aniline (B41778) ring, DFT calculations can model the approach of an electrophile. The transition state would likely resemble a sigma complex (or Wheland intermediate), where the aromaticity of the ring is temporarily disrupted. The energy barrier to reach this transition state (activation energy) can be calculated, providing a quantitative measure of the reaction rate. acs.org The presence of two electron-donating isobutoxy groups on the ring would be expected to stabilize the positive charge in the transition state, thereby lowering the activation energy and accelerating the reaction compared to unsubstituted aniline.

Illustrative Data for a Hypothetical Electrophilic Bromination Transition State:

| Parameter | Value | Description |

| Reaction Coordinate | C-Br bond formation | The primary bond being formed at the transition state. |

| Activation Energy (ΔG‡) | 12.5 kcal/mol | Calculated free energy barrier for the reaction. |

| Key Bond Distances | C-Br: 2.15 Å; Br-Br: 2.40 Å | Elongated bonds characteristic of a transition state. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true first-order saddle point (transition state). |

Note: The data in this table is illustrative and represents typical values for such a reaction, not specific experimental results for this compound.

Mechanistic Insights from Computational Data

Computational data provides a step-by-step visualization of a reaction mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a reaction can be mapped out. acs.org This allows chemists to understand the preferred reaction pathway.

For reactions involving the amino group of this compound, such as acylation or diazotization, computational models can reveal the role of solvents and catalysts. For example, a study might show how a base catalyst facilitates the deprotonation of the nitrogen atom, making it a more potent nucleophile. The calculations could also predict the relative energies of different conformational isomers of the reactants and products. researchgate.net

Studies on substituted anilines have shown that the mechanism can be significantly influenced by the electronic nature of the substituents. nih.gov The electron-donating isobutoxy groups in this compound increase the electron density on the aromatic ring and the nitrogen atom. Computational models would predict that this enhances the nucleophilicity of both the ring (for electrophilic substitution) and the amino group (for reactions at the nitrogen), guiding the mechanistic pathway.

Structure-Reactivity Relationships (Theoretical)

Theoretical calculations are highly effective in establishing relationships between a molecule's structure and its chemical reactivity. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. researchgate.netumn.edu

The HOMO energy correlates with the ability of a molecule to donate electrons (its nucleophilicity). A higher HOMO energy indicates a greater tendency to react with electrophiles. The LUMO energy relates to the ability to accept electrons (its electrophilicity). The difference between these energies, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. researchgate.net

For this compound, the presence of two alkoxy groups, which are strong electron-donating groups, would be predicted to significantly raise the HOMO energy compared to aniline. This elevated HOMO level suggests that this compound is more reactive towards electrophiles. Furthermore, these substituents direct incoming electrophiles primarily to the ortho and para positions relative to the amino group, a prediction that can be quantified by calculating the distribution of electron density and Fukui functions.

Table of Calculated Electronic Properties (Illustrative):

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.25 | 0.85 | 6.10 |

| This compound | -4.90 | 0.95 | 5.85 |

Note: This data is hypothetical, generated for illustrative purposes to demonstrate the expected electronic effect of the isobutoxy substituents based on general principles for substituted anilines. umn.edu The lower HOMO-LUMO gap for this compound suggests greater reactivity compared to aniline.

Potential Applications and Advanced Research Directions

Role as a Key Synthetic Intermediate

As a primary aromatic amine, 3,4-Diisobutoxyaniline serves as a crucial starting material for the synthesis of more complex molecules through various organic reactions.

A significant application of this compound is its role as an intermediate in the synthesis of pharmaceutical compounds. One notable example is its use in the preparation of Buquinolate, a quinoline (B57606) derivative that has been investigated for its anticoccidial properties in veterinary medicine. The synthesis of Buquinolate involves the reaction of this compound with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the quinoline core.

| Reactant | Product | Reaction Type |

| This compound | Buquinolate Intermediate | Condensation and Cyclization |

| Diethyl ethoxymethylenemalonate |

This table illustrates the initial step in the synthesis of Buquinolate where this compound is a key reactant.

While direct applications of this compound in commercial agrochemicals are not extensively documented, its structural motifs are present in certain classes of fungicides and herbicides. For instance, derivatives of 4H-3,1-benzoxazines, which can be synthesized from substituted anilines, have been patented as agricultural and horticultural fungicides. The dialkoxy substitution pattern is also found in some herbicidal compounds. This suggests a potential, yet underexplored, role for this compound as a precursor for novel agrochemical agents. Further research could focus on synthesizing and evaluating the biological activity of derivatives of this compound for crop protection applications.

Investigated Applications in Materials Science

The unique combination of a reactive amine and bulky, flexible isobutoxy groups makes this compound an interesting candidate for the development of new materials with tailored properties.

Aniline (B41778) and its derivatives are well-known monomers for the synthesis of conducting polymers like polyaniline. While the direct polymerization of this compound has not been widely reported, the incorporation of such substituted anilines into polymer chains could lead to materials with modified properties. The bulky isobutoxy groups might influence the polymer's solubility, processability, and morphology, potentially leading to electroactive polymers with unique characteristics. Copolymers of aniline with other monomers, such as 3,4-ethylenedioxythiophene (EDOT), are known to exhibit interesting physicochemical properties, suggesting that the inclusion of this compound as a comonomer could be a fruitful area of investigation.

The structural features of this compound make it a potential precursor for other advanced materials. For example, anilines are used as building blocks in the synthesis of metal-organic frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. The amine group can coordinate with metal ions, and the diisobutoxy-substituted phenyl ring could form the organic linker, potentially leading to MOFs with specific pore sizes and functionalities.

Chromatographic Techniques

Chromatography is an essential tool for separating this compound from reaction mixtures, starting materials, and potential byproducts. The choice between gas and liquid chromatography is typically dictated by the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity and confirming the identity of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. researchgate.net The separated components then enter the mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification.

For aniline derivatives, derivatization is sometimes employed to increase volatility and improve peak shape, although this is not always necessary. navarra.es The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of isobutyl groups or other parts of the molecule.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value/Condition |

| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5MS) |

| Injector Temperature | 250 - 290 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 50-100°C, ramp to 280-300°C |

| MS Detector | Electron Ionization (EI), 70 eV |

| Mass Scan Range | 50-450 m/z |

Note: This table represents typical starting conditions for method development and would require optimization for this specific analyte.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is often preferred for the quantitative analysis of aniline derivatives, as it avoids the need for derivatization and is suitable for compounds that may be thermally sensitive. nih.govspectrabase.com The technique separates components in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column.

For a compound like this compound, a reversed-phase HPLC method using a C18 column would be a common choice. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector is commonly used for aniline derivatives due to their strong absorbance in the UV region. For enhanced sensitivity, especially in complex matrices, techniques like on-line solid-phase extraction (SPE) can be coupled with HPLC. nih.govspectrabase.comnih.gov

Table 2: Illustrative HPLC Conditions for Aniline Derivative Analysis

| Parameter | Value/Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water with a buffer (e.g., sulfuric acid) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

Note: The mobile phase composition and gradient would be optimized to achieve adequate separation and peak shape.

Spectroscopic Characterization Methods (Beyond Basic Identification)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of functional groups in this compound.

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information.

The ¹H NMR spectrum would reveal the substitution pattern on the benzene ring. nih.gov A 1,2,4-trisubstituted benzene ring, as in this molecule, would typically exhibit a complex splitting pattern for the three aromatic protons. researchgate.netrsc.org The signals for the isobutoxy groups would show characteristic multiplets for the -CH₂- and -CH- protons, and a doublet for the two methyl groups.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The number of aromatic carbon signals can help confirm the substitution pattern. spectrabase.com Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. researchgate.net

Table 3: Expected Infrared Absorption Regions for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3300 (two bands for primary amine) |

| Amine (N-H) | Bending | 1650-1580 |

| Aromatic (C-H) | Stretching | 3100-3000 |

| Aliphatic (C-H) | Stretching | 3000-2850 |

| Aromatic (C=C) | Ring Stretching | 1600-1450 |

| Ether (C-O) | Stretching | 1335-1250 (aromatic) |

Raman spectroscopy would also show these vibrations, with the non-polar C=C and C-H bonds of the aromatic ring often producing strong signals. The effect of solvents on the N-H vibrational frequencies can also be studied to understand intermolecular interactions.

Advanced Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique would be invaluable for identifying and quantifying this compound and any related impurities in a single analysis, especially in complex matrices.

Liquid Chromatography-NMR (LC-NMR) provides the ultimate tool for separating components of a mixture and obtaining their complete NMR spectra for structural elucidation without the need for prior isolation.

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another useful hyphenated technique, providing infrared spectra of compounds as they elute from the GC column, which can aid in the identification of isomers.

These advanced techniques provide a powerful arsenal for the comprehensive analysis of this compound, from routine quality control to in-depth structural characterization of novel derivatives.

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,4-Diisobutoxyaniline, and how can researchers optimize yields?

- Methodology : The synthesis typically involves nucleophilic substitution of 3,4-diaminophenol with isobutyl bromide under alkaline conditions. Optimization includes controlling stoichiometric ratios (e.g., 2:1 molar ratio of isobutyl bromide to diaminophenol), using phase-transfer catalysts like tetrabutylammonium bromide, and maintaining temperatures between 60–80°C to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Kinetic studies of alkylation steps are critical for yield improvement .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Employ a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and isobutoxy group integration.

- FTIR to identify N-H stretching (~3400 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹).

- X-ray crystallography for definitive stereochemical assignment, though crystallization may require slow evaporation in dichloromethane/hexane mixtures.

- DFT calculations (B3LYP/6-31G**) to model electronic distributions and predict reactivity sites .

Advanced Research Questions

Q. How does the steric hindrance of isobutoxy groups influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Compare reactivity with less hindered analogs (e.g., 3,4-dimethoxyaniline) in Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. Use kinetic profiling (e.g., in situ NMR monitoring) to quantify reaction rates. Steric parameters (e.g., Tolman cone angles) correlate with reduced catalytic turnover in palladium-mediated reactions. Adjust ligand systems (e.g., bulky phosphines like SPhos) to mitigate steric effects .

Q. What strategies resolve contradictory data in photostability studies of this compound under UV exposure?

- Methodology : Replicate experiments under controlled conditions (e.g., inert atmosphere vs. ambient light). Use HPLC-MS to track degradation products (e.g., quinone formation via oxidation). Discrepancies may arise from solvent polarity (acetonitrile vs. toluene) or trace metal impurities. Validate findings with accelerated aging tests and Arrhenius modeling to predict shelf-life .

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

- Methodology :

- In vitro enzyme inhibition : Screen against tyrosine kinase or cytochrome P450 isoforms using fluorometric assays.

- Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in cell lines (e.g., HepG2) via scintillation counting.

- Toxicity profiling : Use zebrafish embryos (FET assay) to assess LC₅₀ and teratogenicity. Dose-response curves and comparative analysis with structural analogs are essential .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

- Methodology : Perform systematic solubility tests using USP methods. For example:

- Polar solvents : DMSO (high solubility due to H-bonding with NH₂).

- Nonpolar solvents : Toluene (limited solubility, <1 mg/mL at 25°C).

- Discrepancies may arise from impurities or polymorphic forms. Use DSC (differential scanning calorimetry) to identify crystalline vs. amorphous states .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture levels) to ensure consistency.

- Analytical Validation : Cross-validate HPLC retention times with spiked standards to confirm compound identity.

- Computational Modeling : Benchmark DFT results against experimental spectroscopic data to refine force fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。